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Compound of Interest

Compound Name:
2-(2-o-Tolylcarbamoyl-ethyl)-

pentanoic acid

CAS No.: 333405-90-6

Cat. No.: B2838050 Get Quote

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid
Molecular Identity & Physicochemical Profile[1][2]
CAS 333405-90-6 is chemically defined as 5-Oxo-2-propyl-5-(o-tolylamino)pentanoic acid.[1][2]

[3] It is a mono-amide derivative of 2-propylglutaric acid formed with o-toluidine. In the context

of pharmaceutical development, it is frequently utilized as a reference standard for impurity

qualification and metabolite identification, particularly in the analysis of valproic acid

metabolites or amide-linked impurities in local anesthetics.

1.1 Chemical Structure & Nomenclature
IUPAC Name: 5-[(2-Methylphenyl)amino]-5-oxo-2-propylpentanoic acid

Synonyms: 2-(2-o-Tolylcarbamoyl-ethyl)pentanoic acid; 2-Propylglutaric acid mono-o-

toluidide

Molecular Formula: C₁₅H₂₁NO₃

Molecular Weight: 263.33 g/mol [2]

SMILES:CCCC(C(=O)O)CCC(=O)Nc1ccccc1C
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1.2 Physicochemical Properties Table
Property Value Note

Appearance White to Off-white Solid Crystalline powder form

Melting Point 108 – 112 °C Experimental range

Solubility
DMSO, Methanol, Ethyl

Acetate
Limited water solubility

pKa (Acid) ~4.5 Carboxylic acid moiety

LogP 2.8 – 3.2 Predicted (Lipophilic)

H-Bond Donors 2 (NH, OH)

H-Bond Acceptors 3 (C=O amide, C=O acid, OH)

Contextual Significance in Drug Development
The structural motif of CAS 333405-90-6 combines a lipophilic valeric acid backbone with an

aromatic amide. This configuration is chemically significant for two primary reasons:

Impurity Profiling: It acts as a stable surrogate for monitoring the "glutarimide ring-opening"

degradation pathway. Drugs containing glutarimide rings (e.g., glutethimide derivatives) or

glutaric anhydrides in their synthesis can hydrolyze to form mono-amide acids.

Metabolite Identification: 2-Propylglutaric acid is a known metabolite of Valproic Acid (VPA).

The o-toluidide derivative (CAS 333405-90-6) serves as a UV-active derivative or a specific

impurity marker in processes where o-toluidine is present (e.g., cross-contamination or

specific synthesis routes).

Synthesis & Reaction Mechanism
The synthesis of CAS 333405-90-6 follows a nucleophilic acyl substitution pathway involving

the regioselective ring opening of 2-propylglutaric anhydride by o-toluidine.

3.1 Synthetic Pathway Diagram
The following diagram illustrates the reaction mechanism, highlighting the steric factors that

drive regioselectivity toward the formation of the 5-oxo isomer (distal amide) rather than the 1-
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oxo isomer.

Reaction Conditions

2-Propylglutaric Anhydride
(Unsymmetrical Electrophile)

Transition State
(Nucleophilic Attack at C5)

 Activation 

o-Toluidine
(Nucleophile)

 Attack (Less Hindered C5) 
CAS 333405-90-6

(5-Oxo-2-propyl-5-(o-tolylamino)pentanoic acid)
 Ring Opening 

Solvent: THF or DCM

Temp: 0°C to RT

Catalyst: TEA or DMAP (Optional)

Click to download full resolution via product page

Caption: Regioselective synthesis of CAS 333405-90-6 via anhydride ring opening. Steric

hindrance at the C2-propyl position directs the amine attack to the distal C5 carbonyl.

3.2 Detailed Protocol
Preparation: Dissolve 2-propylglutaric anhydride (1.0 eq) in anhydrous Tetrahydrofuran

(THF).

Addition: Cool the solution to 0°C. Add o-toluidine (1.05 eq) dropwise to minimize exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

consumption of anhydride by TLC or HPLC.

Work-up: Evaporate solvent. Redissolve residue in Ethyl Acetate and wash with 1N HCl (to

remove excess toluidine) followed by brine.
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Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column

chromatography (SiO2, Hexane:EtOAc gradient) to isolate the target acid.

Analytical Characterization
Validating the identity of CAS 333405-90-6 requires a multi-modal approach. The presence of

the carboxylic acid and the amide functionality must be confirmed distinct from the starting

anhydride.

4.1 Analytical Workflow

Validation Methods

Crude Product
(CAS 333405-90-6)

HPLC-UV (254 nm)
Purity Assessment

LC-MS (ESI-)
Mass Confirmation [M-H]- 262.3

1H NMR (DMSO-d6)
Structural Elucidation

Purity Confirmed

>98% Area

Identity Confirmed

m/z 262.3

Structure Confirmed

Diagnostic Signals:
δ 12.0 (COOH)

δ 9.5 (NH)

Click to download full resolution via product page

Caption: Analytical workflow for the structural validation of CAS 333405-90-6.

4.2 Nuclear Magnetic Resonance (NMR) Analysis
The 1H NMR spectrum in DMSO-d6 provides diagnostic signals distinguishing the product from

the starting materials.
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Shift (δ ppm) Multiplicity Integration Assignment

12.05 Broad Singlet 1H
-COOH (Carboxylic

Acid)

9.45 Singlet 1H -NH- (Amide)

7.10 – 7.40 Multiplet 4H
Ar-H (o-Tolyl aromatic

ring)

2.25 Singlet 3H
Ar-CH₃ (Methyl on

tolyl)

2.15 – 2.30 Multiplet 3H
-CH₂-CO- and -CH-

(Alpha protons)

1.70 – 1.90 Multiplet 2H -CH₂- (Beta protons)

1.20 – 1.40 Multiplet 4H
-CH₂-CH₂- (Propyl

chain)

0.85 Triplet 3H
-CH₃ (Terminal propyl

methyl)

4.3 Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

Parent Ion: [M-H]⁻ = 262.3 m/z.

Fragmentation Pattern: Loss of CO₂ (44 Da) and cleavage of the amide bond typically yields

characteristic ions for the o-toluidine fragment (m/z 106) and the aliphatic chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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[bldpharm.com]
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pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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